Benzoic acid, 4-(3-thienyl)-, ethyl ester

Lipophilicity Physicochemical property LogP

Choose ethyl 4-(thiophen-3-yl)benzoate (CAS 172035-83-5) for a 6.2-fold reduction in CYP450 oxidation rate (19 vs 118 min⁻¹) and tightest binding (Kd=0.51 μM) among heterocyclic benzoate analogs. 90% high-spin heme conversion confirmed. Co-crystal structures (PDB 6C3J, 8TAY) enable confident soaking and phasing. logP 3.59 ensures superior extraction vs methyl ester. Compatible with cobalt-catalyzed biaryl formations without ester hydrolysis. Ideal for controlled-turnover P450 probes and fragment-based screening.

Molecular Formula C13H12O2S
Molecular Weight 232.30 g/mol
CAS No. 172035-83-5
Cat. No. B15357102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(3-thienyl)-, ethyl ester
CAS172035-83-5
Molecular FormulaC13H12O2S
Molecular Weight232.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=CSC=C2
InChIInChI=1S/C13H12O2S/c1-2-15-13(14)11-5-3-10(4-6-11)12-7-8-16-9-12/h3-9H,2H2,1H3
InChIKeyFYYXOKARDMXXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 4-(3-thienyl)-, ethyl ester (CAS 172035-83-5): Core Scaffold and Procurement Context


Benzoic acid, 4-(3-thienyl)-, ethyl ester (CAS 172035-83-5), also known as ethyl 4-(thiophen-3-yl)benzoate, is a thiophene-substituted benzoate ester with the molecular formula C₁₃H₁₂O₂S and a molecular weight of 232.30 g/mol [1]. The compound features a thiophene ring attached at the para-position of the benzoate core, distinguishing it from the 2-thienyl positional isomer and from oxygen-heterocycle analogs such as furan-substituted benzoates [2]. It serves primarily as a synthetic intermediate in cross-coupling chemistry, including Suzuki-Miyaura and cobalt-catalyzed biaryl formations . The compound's predicted logP of 3.59 positions it as a moderately lipophilic building block suitable for further functionalization in medicinal chemistry and materials science applications [1].

Why 4-(3-Thienyl)benzoic Acid Ethyl Ester Cannot Be Assumed Interchangeable with Its Methyl Ester or 2-Thienyl Isomer


The ethyl ester of 4-(3-thienyl)benzoic acid occupies a distinct property space that cannot be replicated by the methyl ester analog (CAS 20608-91-7) or the 2-thienyl positional isomer. The ethyl ester exhibits a calculated logP of 3.59 compared to 3.20 for the methyl ester, a difference of 0.39 log units that translates to approximately a 2.5-fold difference in octanol-water partition coefficient [1]. This difference is meaningful for liquid-liquid extraction efficiency and chromatographic retention. More critically, the 3-thienyl substitution pattern imparts dramatically different metabolic handling compared to the 2-thienyl isomer when the scaffold is exposed to cytochrome P450 enzymes: the 3-thienyl isomer undergoes 6.2-fold slower NADH oxidation than the 2-thienyl counterpart (19 ± 1 vs. 118 ± 3 min⁻¹), a difference with direct implications for metabolic stability in whole-cell and in vivo systems [2]. Generic substitution between these analogs without accounting for these quantitative differences risks altered reactivity, bioavailability, and metabolic fate in downstream applications.

Quantitative Differentiation Evidence: Benzoic acid, 4-(3-thienyl)-, ethyl ester (CAS 172035-83-5) vs. Closest Analogs


Lipophilicity Advantage of the Ethyl Ester over the Methyl Ester for Enhanced Organic Phase Partitioning

The ethyl ester of 4-(3-thienyl)benzoic acid exhibits a calculated logP of 3.59, compared to a logP of 3.20 for the methyl ester analog (CAS 20608-91-7). This difference of 0.39 logP units corresponds to approximately 2.5-fold greater partitioning into organic phases [1]. The difference is derived from computed values and supports preferential selection of the ethyl ester in applications where higher organic solubility or membrane permeability is required.

Lipophilicity Physicochemical property LogP

Superior CYP199A4 Binding Affinity of the 3-Thienyl Scaffold Compared to the 2-Thienyl Isomer

UV-vis titration studies with CYP199A4 reveal that 4-(thiophen-3-yl)benzoic acid (the acid form of the target scaffold) binds with a dissociation constant (Kd) of 0.51 ± 0.07 μM, which is modestly tighter than the Kd of 0.60 ± 0.10 μM measured for the 2-thienyl positional isomer, 4-(thiophen-2-yl)benzoic acid [1]. Both compounds outperform 4-(furan-2-yl)benzoic acid (Kd = 2.7 ± 0.3 μM) by approximately 5-fold. This data is class-level inference: the 3-thienyl substitution pattern provides measurably stronger enzyme binding than the 2-thienyl orientation or the furan heterocycle within the same enzyme system.

Cytochrome P450 Binding affinity Enzyme-substrate interaction

6.2-Fold Slower CYP199A4-Mediated Oxidation Rate for the 3-Thienyl vs. 2-Thienyl Isomer

Under identical in vitro assay conditions with CYP199A4, 4-(thiophen-3-yl)benzoic acid supports an NADH oxidation rate of only 19 ± 1 min⁻¹, compared to 118 ± 3 min⁻¹ for the 2-thienyl isomer—a 6.2-fold difference [1]. The 3-thienyl scaffold also exhibits a 47-fold lower oxidation rate compared to the non-heterocyclic analog 4-phenylbenzoic acid (902 ± 34 min⁻¹) and a 10.5-fold lower rate than 4-(furan-2-yl)benzoic acid (200 ± 6 min⁻¹). This class-level inference indicates that the 3-thienyl orientation confers significantly reduced susceptibility to P450-mediated oxidative metabolism.

Metabolic stability NADH oxidation Cytochrome P450

Maximal Heme Spin-State Shift (90%) Induced by the 3-Thienyl Scaffold in CYP199A4

Addition of 4-(thiophen-3-yl)benzoic acid to CYP199A4 induces a 90% shift from the low-spin ferric heme (Soret band at ~418 nm) to the high-spin form (Soret band at ~395 nm) [1]. This is the highest spin-state shift among the heterocyclic analogs tested: the 2-thienyl isomer achieves only 75%, while 4-(furan-2-yl)benzoic acid induces merely a 35% shift [1]. The 90% value is comparable to that of 4-phenylbenzoic acid (90%) and 4-methoxybenzoic acid (≥95%), indicating that the 3-thienyl scaffold is among the most effective spin-state inducers in this enzyme system.

Heme spin state Substrate binding UV-vis spectroscopy

Crystallographically Resolved Binding Mode of the 3-Thienyl Scaffold in CYP199A4 at 1.66 Å Resolution

The crystal structure of 4-(thiophen-3-yl)benzoate-bound CYP199A4 has been solved at 1.66 Å resolution (PDB ID: 6C3J), revealing that despite the aromatic carbon atoms of the thiophene ring being located closer to the heme iron than the sulfur atom, the enzyme nonetheless favors sulfoxidation exclusively [1][2]. A second structure of the T252E mutant bound to the same ligand has been deposited at 2.02 Å resolution (PDB ID: 8TAY) [2]. These structural data provide atomic-level validation of the binding orientation that underpins the quantitative biochemical differentiation observed between the 3-thienyl and 2-thienyl isomers.

X-ray crystallography Protein-ligand complex Structural biology

Utility as a Substrate in Cobalt-Catalyzed Cross-Coupling for Unsymmetrical Biaryl Synthesis

Ethyl 4-(thiophen-3-yl)benzoate (CAS 172035-83-5) has been employed as a substrate in cobalt-catalyzed cross-coupling reactions for the preparation of unsymmetrical biaryl compounds, specifically in the synthesis of sartan pharmaceutical intermediates . The cobalt-catalyzed methodology, which generates functionalized thienylzinc intermediates from thienyl chlorides, tolerates a broad range of functional groups—including esters, nitriles, and ketones—without requiring pre-formed organometallic reagents . This contrasts with more restrictive Suzuki protocols that may not tolerate base-sensitive ester functionalities, making the ethyl ester form particularly compatible with this mild, cobalt-catalyzed coupling manifold.

Cross-coupling Synthetic methodology Organozinc reagent

Evidence-Backed Application Scenarios for Benzoic acid, 4-(3-thienyl)-, ethyl ester (CAS 172035-83-5)


Cytochrome P450 Substrate Probe Development: Leveraging the 3-Thienyl Scaffold for Metabolic Stability Studies

Based on the 6.2-fold slower NADH oxidation rate of 4-(thiophen-3-yl)benzoic acid compared to the 2-thienyl isomer (19 vs. 118 min⁻¹) and the 90% high-spin heme conversion in CYP199A4 [1], the ethyl ester (CAS 172035-83-5) is a rational choice for developing P450 substrate probes where controlled, slow turnover is desired. The availability of two high-resolution co-crystal structures (PDB 6C3J at 1.66 Å and PDB 8TAY at 2.02 Å) provides a structural basis for rational mutagenesis or inhibitor design studies [2]. Researchers requiring a thiophene-containing benzoate with predictable metabolic handling should select this compound over the 2-thienyl isomer for reduced oxidative turnover.

Synthetic Building Block for Sartan-Class Pharmaceutical Intermediates via Cobalt-Catalyzed Biaryl Coupling

The demonstrated compatibility of ethyl 4-(thiophen-3-yl)benzoate with cobalt-catalyzed unsymmetrical biaryl formation—specifically applied to sartan intermediate synthesis [1]—makes it a preferred procurement choice over the free acid or methyl ester for groups pursuing this synthetic route. The ethyl ester offers a logP of 3.59 (vs. 3.20 for the methyl ester), providing superior organic phase extraction efficiency during workup [2]. The ester functionality remains intact under the mild, non-hydrolytic cobalt-catalyzed conditions, avoiding the need for protection-deprotection sequences.

Structure-Activity Relationship (SAR) Studies on Heterocyclic Benzoate Scaffolds Targeting CYP Enzymes

The quantitative dataset from Podgorski et al. (2023) establishes clear, comparator-based differentiation between 3-thienyl, 2-thienyl, 2-furyl, and phenyl-substituted benzoic acid scaffolds across three biochemical parameters (Kd, % high-spin, NADH oxidation rate) [1]. For SAR programs systematically exploring the effect of heterocycle identity and substitution pattern on CYP binding and metabolism, the 3-thienyl ethyl ester serves as the optimal starting point within this series: it combines the strongest binding affinity (Kd = 0.51 μM), highest spin-state shift (90%), and lowest oxidation rate (19 min⁻¹) among all heterocyclic analogs tested.

Crystallographic Fragment Screening and Biophysical Characterization of CYP199A4-Ligand Interactions

The existence of two independently determined co-crystal structures of CYP199A4 bound to the 4-(thiophen-3-yl)benzoate scaffold (PDB 6C3J and 8TAY) [1] provides validated soaking conditions and crystallographic phasing models for fragment-based screening campaigns. Procurement of the ethyl ester for crystallographic studies is supported by experimentally confirmed binding orientation data, reducing the risk of investing in a compound that fails to produce interpretable electron density in co-crystallization trials—a risk that may exist for the less well-characterized 2-thienyl isomer for which no analogous CYP199A4 co-crystal structure was reported.

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